3-(3,5-Dichloro-phenyl)-acrylonitrile
Description
3-(3,5-Dichlorophenyl)-acrylonitrile is a substituted acrylonitrile derivative featuring a phenyl ring with chlorine atoms at the 3 and 5 positions. This compound belongs to the acrylonitrile family, characterized by a nitrile group attached to a vinyl backbone.
Properties
Molecular Formula |
C9H5Cl2N |
|---|---|
Molecular Weight |
198.05 g/mol |
IUPAC Name |
3-(3,5-dichlorophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C9H5Cl2N/c10-8-4-7(2-1-3-12)5-9(11)6-8/h1-2,4-6H |
InChI Key |
QWZPBEIRGTXIII-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C=CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-(3,5-Dichlorophenyl)-acrylonitrile with key analogs based on substituent effects, physical properties, and applications:
Substituent Effects on Reactivity and Stability
- Chlorine vs. In contrast, trifluoromethyl groups (as in ) impart steric bulk and extreme hydrophobicity, altering solubility and reactivity pathways .
- Amino and Methyl Groups: The amino group in introduces hydrogen-bonding capability, enhancing crystallinity and pharmaceutical utility. Methyl groups improve steric stability but reduce polarity .
Solubility and Thermal Behavior
- The hydrochloride salt of (E)-3-(4-amino-3,5-dimethylphenyl)-acrylonitrile exhibits superior solubility in methanol and dichloromethane compared to non-polar analogs, facilitating purification and formulation .
- Acrylonitrile’s high water solubility (73,500 mg/L) contrasts sharply with halogenated derivatives, which are likely less soluble due to increased hydrophobicity .
Environmental and Toxicological Profiles
- Chlorinated acrylonitriles may exhibit higher environmental persistence than acrylonitrile due to reduced microbial degradation rates, as seen with other chlorinated aromatics .
- Trifluoromethylated derivatives (e.g., ) are anticipated to resist hydrolysis and photodegradation, posing challenges for environmental remediation .
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